molecular formula C9H10O4 B1215508 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone CAS No. 708-53-2

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Cat. No.: B1215508
CAS No.: 708-53-2
M. Wt: 182.17 g/mol
InChI Key: VCONERRCKOKCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallacetophenone-4-methyl ether, also known as 2,3-dihydroxy-4-methoxyacetophenone, is a synthetic compound with the chemical formula C9H10O4. It is primarily known for its neuroprotective properties and potential use in the treatment of Alzheimer’s disease. This compound has been shown to inhibit beta-amyloid peptide aggregation and the formation of amyloid plaques, which are associated with neurodegenerative diseases .

Future Directions

: Sigma-Aldrich Product Information : SpectraBase: 1-(2,3-Dihydroxy-4-methoxy-6-methyl-phenyl)-ethanone : NIST Chemistry WebBook: Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : NIST Chemistry WebBook: Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for maintaining cellular redox balance. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and improving cognitive function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS) and antioxidants in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it exerts its effects on mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound has been observed to localize in the nucleus, where it can influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallacetophenone-4-methyl ether can be synthesized through various methods. One common approach involves the acetylation of pyrogallol using zinc chloride and acetic anhydride . Another method includes the preparation of intermediate compounds such as 7-methoxy-8-hydroxy flavanone and chromone, which are then converted to gallacetophenone-4-methyl ether .

Industrial Production Methods

Industrial production of gallacetophenone-4-methyl ether typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Gallacetophenone-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of gallacetophenone-4-methyl ether include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typical conditions include controlled temperature and pH levels.

Major Products Formed

The major products formed from the reactions of gallacetophenone-4-methyl ether depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives.

Comparison with Similar Compounds

Gallacetophenone-4-methyl ether can be compared with other similar compounds, such as:

Gallacetophenone-4-methyl ether stands out due to its unique combination of neuroprotective and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

1-(2,3-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCONERRCKOKCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274518
Record name 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-53-2
Record name 708-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Reactant of Route 5
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.